molecular formula C24H22N2O4 B4397763 N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-phenoxyacetamide

N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-phenoxyacetamide

Cat. No. B4397763
M. Wt: 402.4 g/mol
InChI Key: RLORAUVRGJHJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-phenoxyacetamide, also known as FMA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FMA is a member of the quinoline family and has been shown to possess a range of biological activities that make it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-phenoxyacetamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory molecules. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, induces apoptosis (programmed cell death), and reduces the production of inflammatory molecules. In animal studies, this compound has been shown to inhibit tumor growth and reduce inflammation in models of cancer and arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-phenoxyacetamide is its broad range of biological activities, which make it a versatile tool for investigating various biological processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-phenoxyacetamide. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities and with higher purity. Another area of interest is the investigation of this compound's potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to investigate its potential as a therapeutic agent for a range of diseases.

Scientific Research Applications

N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a promising cancer treatment that involves the use of light to activate photosensitizing agents that selectively destroy cancer cells.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-17-9-10-18-13-19(24(28)25-22(18)12-17)14-26(15-21-8-5-11-29-21)23(27)16-30-20-6-3-2-4-7-20/h2-13H,14-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLORAUVRGJHJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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